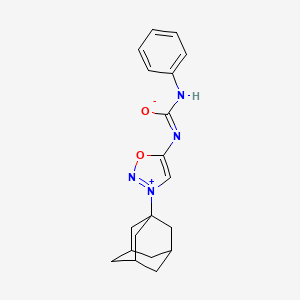
2-oxo-2H-chromen-4-yl 4-isopropylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-2H-chromen-4-yl 4-isopropylbenzoate is a synthetic compound that has gained significant attention in scientific research. This compound is widely used in the field of medicinal chemistry due to its unique chemical properties and potential therapeutic applications.
Scientific Research Applications
2-oxo-2H-chromen-4-yl 4-isopropylbenzoate has been extensively studied for its potential therapeutic applications. One of the primary applications of this compound is in the field of cancer research. Studies have shown that 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be upregulated in many types of cancer cells. Additionally, 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of cell survival and apoptosis.
Biochemical and Physiological Effects:
2-oxo-2H-chromen-4-yl 4-isopropylbenzoate has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth. Additionally, 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various types of cancer cells, making it a promising candidate for further research. Additionally, the synthesis method for this compound is relatively simple and can be optimized to produce high yields of the compound with good purity.
One of the limitations of using 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its therapeutic potential. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic effects.
Future Directions
There are several future directions for research on 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate. One area of research is the optimization of the synthesis method for this compound to produce higher yields with better purity. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its therapeutic effects. Finally, studies are needed to determine the potential toxicity of this compound and to develop strategies to minimize its toxicity while maximizing its therapeutic potential.
Synthesis Methods
The synthesis of 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate involves the reaction of 4-isopropylbenzoic acid with 4-dimethylaminopyridine (DMAP) and thionyl chloride (SOCl2) to form 4-isopropylbenzoyl chloride. The resulting compound is then reacted with 4-hydroxycoumarin in the presence of a base catalyst to yield 2-oxo-2H-chromen-4-yl 4-isopropylbenzoate. This synthesis method has been optimized to produce high yields of the compound with good purity.
properties
IUPAC Name |
(2-oxochromen-4-yl) 4-propan-2-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(2)13-7-9-14(10-8-13)19(21)23-17-11-18(20)22-16-6-4-3-5-15(16)17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVDJRUBOGHOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)OC2=CC(=O)OC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2H-chromen-4-yl 4-(propan-2-yl)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5800939.png)

![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![N'-[1-(3-bromophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5800958.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]pyrrolidine](/img/structure/B5800978.png)
![1-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5800987.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)


![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)

![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)

![2-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B5801030.png)